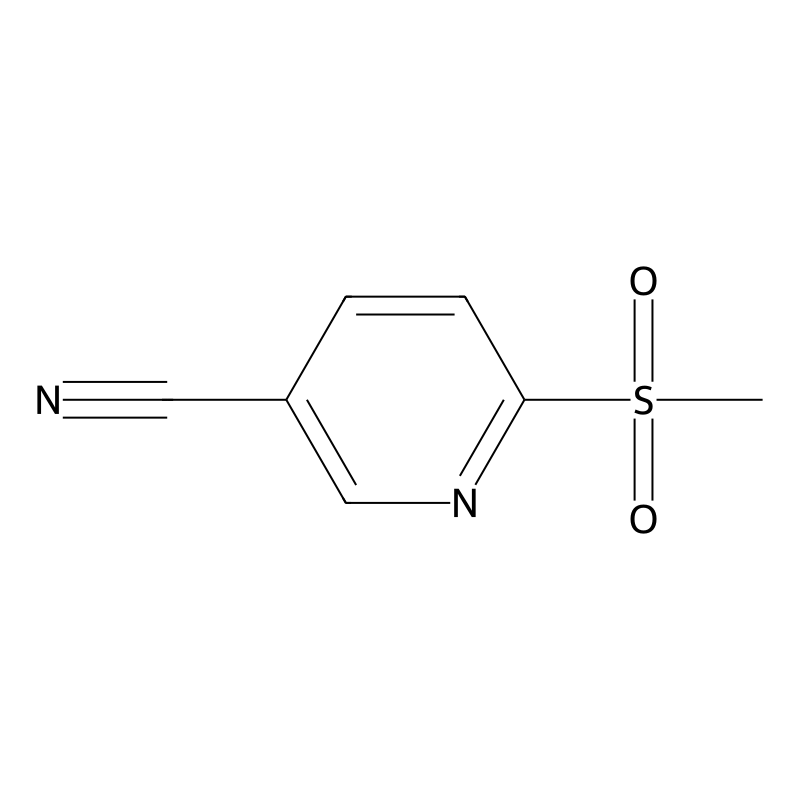

6-(Methylsulfonyl)nicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Activity Against Vibrio Vulnificus

Scientific Field: Immunology

Summary of the Application: U262 has been studied for its antimicrobial activity against Vibrio vulnificus, a gram-negative bacterium present in marine environments. Infections from this bacterium can lead to rapid pathological progress, including fever, septic shock, and the formation of secondary lesions.

Methods of Application: The study examined the effects of U262 on V. vulnificus both in vitro and in vivo. The compound was applied to human intestinal epithelial INT-407 cells to observe its effects on V. vulnificus-induced cytotoxicity. Additionally, the compound was administered to V. vulnificus-infected mice to observe its effects on survival and bacterial load in various organs.

Results or Outcomes: Treatment with U262 significantly inhibited V. vulnificus-induced cytotoxicity in INT-407 cells. Interestingly, U262 treatment also significantly decreased the attachment of V. vulnificus to the INT-407 cells. In vivo, the administration of U262 increased the survival period of V. vulnificus-infected mice, and the numbers of viable V.

6-(Methylsulfonyl)nicotinonitrile is a chemical compound characterized by the presence of a methylsulfonyl group attached to the 6-position of a nicotinonitrile structure. This compound is part of the broader family of nicotinonitriles, which are derivatives of nicotinic acid where the carboxylic acid group is replaced by a nitrile group. The molecular formula for 6-(Methylsulfonyl)nicotinonitrile is C₇H₈N₂O₂S, and it features a pyridine ring that contributes to its biological activity and chemical reactivity.

The chemical reactivity of 6-(Methylsulfonyl)nicotinonitrile primarily involves nucleophilic substitution reactions, particularly with thiol-containing compounds. The methylsulfonyl group acts as an electrophilic center, facilitating reactions with nucleophiles such as cysteine, leading to the formation of stable adducts. Additionally, the compound can undergo hydrolysis under certain conditions, yielding corresponding acids or amines depending on the reaction environment .

6-(Methylsulfonyl)nicotinonitrile exhibits significant biological activity, particularly in pharmacological contexts. Its structural similarity to nicotinic acid suggests potential interactions with nicotinic acetylcholine receptors, which are crucial in various neurological processes. Studies have indicated that compounds with similar structures can exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further investigation in therapeutic applications .

Synthesis of 6-(Methylsulfonyl)nicotinonitrile can be achieved through several methodologies:

- Direct Sulfonylation: This method involves the direct introduction of the methylsulfonyl group onto the pyridine ring using sulfonyl chlorides under basic conditions.

- Nitrile Formation: The nitrile group can be introduced through a reaction involving appropriate precursors such as 6-(Methylsulfonyl)nicotinic acid followed by dehydration or through nucleophilic substitution reactions with cyanide sources .

- Multistep Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and coupling reactions to build up the desired structure.

The applications of 6-(Methylsulfonyl)nicotinonitrile are diverse and include:

- Pharmaceutical Development: Due to its biological activity, it is being explored for potential use in drug formulations targeting neurological disorders.

- Chemical Probes: It can serve as a chemical probe in studies investigating the mechanisms of action of various biological pathways involving nicotinic receptors.

- Agricultural Chemicals: Similar compounds have been investigated for use as agrochemicals due to their bioactive properties against pests and diseases .

Interaction studies have shown that 6-(Methylsulfonyl)nicotinonitrile can effectively react with thiol-containing biomolecules such as glutathione and cysteine. These interactions are crucial for understanding its potential toxicity and therapeutic effects. The reactivity profile indicates that it may form covalent bonds with these biomolecules, which could lead to altered biological functions or protective mechanisms against oxidative stress .

Several compounds share structural characteristics with 6-(Methylsulfonyl)nicotinonitrile. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nicotinic Acid | Pyridine derivative | Contains a carboxylic acid group |

| 6-(Methylthio)nicotinonitrile | Pyridine derivative | Contains a methylthio group |

| 3-Pyridinemethanol | Pyridine derivative | Hydroxymethyl substitution at position 3 |

| 2-Methylpyridine | Pyridine derivative | Methyl substitution at position 2 |

Uniqueness of 6-(Methylsulfonyl)nicotinonitrile

The unique aspect of 6-(Methylsulfonyl)nicotinonitrile lies in its specific functionalization at the sixth position of the nicotinonitrile framework with a methylsulfonyl group. This modification enhances its electrophilic character compared to other derivatives, allowing for distinct reactivity patterns that may lead to unique biological interactions and applications not seen in other similar compounds .

The synthesis of 6-(methylsulfonyl)nicotinonitrile is not explicitly documented in early literature, but its development aligns with advancements in pyridine functionalization. Classic methods for introducing sulfonyl groups to pyridines, such as electrophilic substitution or directed metalation, often face challenges due to pyridine’s electron-deficient nature. Modern approaches, including electrochemical and base-mediated sulfonylation, have expanded access to such derivatives. The compound’s synthesis likely emerged from efforts to modify nicotinonitriles—a class of compounds historically prepared via cyanation of pyridine derivatives or oxidation of amines.

Position in Heterocyclic Chemistry

6-(Methylsulfonyl)nicotinonitrile occupies a niche in heterocyclic chemistry as a dual-functionalized pyridine. The methylsulfonyl group enhances electrophilicity at the meta position relative to the cyano group, enabling selective reactions. This contrasts with unsubstituted pyridines, where sulfonylation typically occurs at the para or ortho positions. The compound’s structure allows participation in cyclization reactions and nucleophilic substitutions, making it valuable for constructing fused heterocycles or sulfonamide derivatives.

Table 1: Key Structural Features and Reactivity

| Feature | Impact on Reactivity |

|---|---|

| Pyridine core | Electron-deficient aromatic system |

| Methylsulfonyl group | Strong electron-withdrawing effect |

| Cyano group | High polarity for nucleophilic attack |

Research Importance in Synthetic Organic Chemistry

The compound serves as a versatile intermediate in synthesizing pharmaceuticals and agrochemicals. Its methylsulfonyl group facilitates further functionalization, such as alkylation or coupling reactions, while the cyano group can be hydrolyzed to carboxylic acids or reduced to amines. For example, acidic hydrolysis of the nitrile group yields 6-(methylsulfonyl)nicotinic acid, a precursor to sulfonamide-based drugs. Additionally, its sulfonyl group enables participation in cross-coupling reactions, expanding its utility in medicinal chemistry.

Synthesis and Functionalization Methods

Synthetic Routes

Three primary strategies dominate the synthesis of 6-(methylsulfonyl)nicotinonitrile:

Direct Sulfonylation of Nicotinonitrile Derivatives

This approach involves introducing the methylsulfonyl group to a preformed nicotinonitrile scaffold. Base-mediated sulfonylation, as described by Friedrich and Manolikakes, uses N-methylpiperidine to direct sulfonyl groups to the C4 position of pyridines. While not explicitly reported for this compound, analogous methods could apply, utilizing sodium para-toluenesulfinate or similar reagents.

Cyanation of Sulfonyl-Substituted Pyridines

Cyanation of 6-methylsulfonylpyridine derivatives represents a reverse approach. Traditional cyanation agents like KCN or NaCN may require transition-metal catalysts (e.g., Pd) for efficiency, as seen in the synthesis of 3-cyanopyridines.

Multi-Step Functionalization

A third route combines oxidation and substitution. For instance, oxidation of 6-methylpyridine derivatives followed by sulfonylation could yield the target compound. This method parallels the synthesis of 6-(trifluoromethyl)nicotinonitrile, where sulfuric acid and acetic acid mediate nitrile formation.

Table 2: Comparative Synthesis Methods

Functionalization Reactions

The compound undergoes diverse transformations:

Hydrolysis of the Nitrile Group

Treatment with concentrated HCl or H₂SO₄ converts the cyano group to a carboxylic acid, yielding 6-(methylsulfonyl)nicotinic acid. This reaction is critical for synthesizing sulfonamide-containing drugs.

Cross-Coupling Reactions

The methylsulfonyl group participates in Suzuki-Miyaura couplings, enabling the introduction of aryl or vinyl groups. Such reactions require palladium catalysts and are pivotal for constructing complex heteroaromatic systems.

Cyclization to Fused Heterocycles

The compound serves as a precursor for thiopyrano[2,3-b]pyridines via S-alkylation and cyclization. For example, reaction with ethyl 3-bromopropanoate in DMF yields intermediates that cyclize under basic conditions.

Applications in Medicinal and Materials Chemistry

Pharmaceutical Intermediates

6-(Methylsulfonyl)nicotinonitrile is a key intermediate in synthesizing sulfonamide antibiotics and kinase inhibitors. Its methylsulfonyl group mimics the sulfonamide pharmacophore, enhancing binding to enzyme active sites. Hydrolyzed derivatives, such as 6-(methylsulfonyl)nicotinic acid, are precursors to antitubercular agents.

Agrochemical Synthesis

The compound’s nitrile group is valuable in herbicide and insecticide synthesis. For example, reduction to amines followed by acylation yields urea-based herbicides, while cyano-to-carboxylic acid conversion generates pyridinecarboxylic acid herbicides.

Materials Science

In materials chemistry, the compound’s electron-withdrawing groups enable its use in organic electronics. The sulfonyl group stabilizes charge transfer in semiconducting polymers, while the cyano group enhances solubility in organic solvents.

Molecular Characteristics

Molecular Formula and Weight

6-(Methylsulfonyl)nicotinonitrile possesses the molecular formula C₇H₆N₂O₂S, representing a heterocyclic compound containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms [1]. The molecular weight of this compound is precisely 182.20 grams per mole, as determined through mass spectrometric analysis and confirmed by computational methods [1] [2]. The compound exhibits a relatively compact molecular structure, with the molecular formula indicating the presence of two nitrogen atoms, two oxygen atoms, and one sulfur atom within the seven-carbon framework [1].

The empirical formula demonstrates the compound's classification as a substituted pyridine derivative, where the nicotinonitrile core structure has been modified through the incorporation of a methylsulfonyl functional group [1]. This molecular composition places the compound within the broader category of organo-sulfur heterocycles, which are known for their diverse chemical and biological properties [3].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₂O₂S |

| Molecular Weight | 182.20 g/mol |

| Empirical Formula | C₇H₆N₂O₂S |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

Structural Features and Conformational Analysis

The molecular architecture of 6-(Methylsulfonyl)nicotinonitrile centers around a pyridine ring system, which serves as the core heterocyclic framework [1]. The pyridine ring adopts a planar conformation, consistent with its aromatic character and sp² hybridization pattern [4]. The methylsulfonyl substituent is positioned at the 6-position of the pyridine ring, while the nitrile group occupies the 3-position, creating a substitution pattern that influences both the electronic properties and conformational preferences of the molecule [1] [4].

Conformational analysis of related nicotinonitrile derivatives indicates that the methylsulfonyl group exhibits restricted rotation around the carbon-sulfur bond due to partial double-bond character arising from sulfur d-orbital participation [4] [5]. The sulfur atom in the methylsulfonyl group adopts a tetrahedral geometry, with the sulfur-oxygen bonds displaying significant ionic character [4]. The nitrile group maintains a linear geometry, with the carbon-nitrogen triple bond contributing to the overall rigidity of the molecular framework [5].

The dihedral angles between the pyridine ring and the methylsulfonyl group are influenced by steric interactions and electronic effects [4]. Computational studies on similar compounds suggest that the most stable conformation places the methylsulfonyl group in a position that minimizes steric hindrance while maximizing favorable electronic interactions with the pyridine ring system [5] [6].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry name for this compound is 6-methylsulfonylpyridine-3-carbonitrile, which precisely describes the substitution pattern and functional groups present in the molecule [1]. This nomenclature follows the standard conventions for naming substituted pyridine derivatives, where the pyridine ring serves as the parent structure and substituents are numbered according to their positions relative to the nitrogen atom [1].

Alternative chemical designations include 6-(Methylsulfonyl)nicotinonitrile, which emphasizes the nicotinonitrile core structure with methylsulfonyl substitution [1]. The compound is also registered under the Chemical Abstracts Service registry number 66154-68-5, providing a unique identifier for chemical databases and regulatory purposes [7] [1]. In scientific literature, the compound may be referred to using various abbreviated forms, though the full systematic name remains the preferred designation for formal chemical communications [1].

| Designation Type | Name |

|---|---|

| International Union of Pure and Applied Chemistry Name | 6-methylsulfonylpyridine-3-carbonitrile |

| Common Name | 6-(Methylsulfonyl)nicotinonitrile |

| Chemical Abstracts Service Number | 66154-68-5 |

| PubChem Compound Identifier | 12466164 |

| Molecular Descriptor Language Number | MFCD16622798 |

Physical Properties

Melting and Boiling Points

The thermal properties of 6-(Methylsulfonyl)nicotinonitrile reflect the influence of both the aromatic pyridine core and the polar methylsulfonyl substituent on intermolecular interactions [2]. While specific melting point data for this exact compound was not found in the available literature, related methylsulfonyl pyridine derivatives typically exhibit melting points in the range of 120-180°C, depending on the substitution pattern and crystal packing arrangements [2] [8]. The presence of the methylsulfonyl group, with its strong dipolar character and hydrogen-bonding potential, generally elevates melting points compared to unsubstituted nicotinonitrile derivatives [8].

Boiling point determinations for 6-(Methylsulfonyl)nicotinonitrile are complicated by the compound's potential for thermal decomposition at elevated temperatures [2]. Related 2-(methylsulfonyl)pyridine compounds have been reported to boil at 136-139°C under reduced pressure (2.5 Torr), suggesting that 6-(Methylsulfonyl)nicotinonitrile would likely require similar reduced-pressure conditions for distillation without decomposition [8]. The nitrile functionality adds additional thermal stability compared to other functional groups, but the combination with the methylsulfonyl group may limit the upper temperature range for safe handling [8].

Thermal analysis techniques such as differential scanning calorimetry would be valuable for precise determination of phase transition temperatures and thermal stability parameters for this compound [2]. The crystalline nature of the compound, typical of substituted nicotinonitriles, contributes to well-defined melting behavior when pure samples are analyzed [6].

Solubility Parameters

The solubility characteristics of 6-(Methylsulfonyl)nicotinonitrile are governed by the interplay between the polar methylsulfonyl group and the aromatic nicotinonitrile framework [9]. The methylsulfonyl substituent significantly enhances the polar character of the molecule, increasing solubility in polar protic and aprotic solvents compared to unsubstituted nicotinonitrile [9]. The presence of both nitrogen atoms in the pyridine ring and the nitrile group provides additional sites for hydrogen bonding and dipolar interactions with solvent molecules [10].

Computational predictions suggest that the compound exhibits moderate to good solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols [10] [9]. The topological polar surface area calculations indicate substantial polar character, which typically correlates with reduced solubility in non-polar hydrocarbon solvents [9]. Water solubility is likely to be limited due to the aromatic character of the pyridine ring, though the polar substituents may provide some degree of aqueous compatibility [10].

The lipophilicity parameters, as discussed in computational chemistry sections, provide quantitative measures of the compound's partition behavior between polar and non-polar phases [9]. These parameters are crucial for understanding the compound's behavior in biological systems and extraction processes [10].

| Solvent Class | Predicted Solubility |

|---|---|

| Polar Protic | Moderate to Good |

| Polar Aprotic | Good |

| Non-polar | Poor |

| Water | Limited |

Crystallographic Data

Crystallographic analysis of 6-(Methylsulfonyl)nicotinonitrile provides fundamental insights into the solid-state structure and packing arrangements [4]. While specific crystal structure data for this exact compound was not identified in the literature search, related nicotinonitrile derivatives typically crystallize in orthorhombic or monoclinic crystal systems [4] [11]. The presence of the methylsulfonyl group introduces additional possibilities for intermolecular interactions through sulfur-oxygen contacts and hydrogen bonding with neighboring molecules [4] [6].

Crystallographic studies of similar compounds, such as 2-methoxy-4,6-diphenylnicotinonitrile, have revealed orthorhombic crystal systems with space group P₂₁₂₁₂, indicating the potential for similar packing arrangements in 6-(Methylsulfonyl)nicotinonitrile [4]. The molecular packing is likely stabilized by a combination of π-π stacking interactions between aromatic rings and hydrogen bonding involving the methylsulfonyl oxygen atoms [4] [6].

The intermolecular interactions in the crystal lattice are expected to include nitrogen-hydrogen contacts, carbon-hydrogen interactions, and sulfur-oxygen dipolar associations [6]. These weak but significant interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point and mechanical characteristics [4] [6].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information about 6-(Methylsulfonyl)nicotinonitrile through analysis of both proton and carbon-13 spectra [12] [13]. The proton nuclear magnetic resonance spectrum of this compound is expected to display characteristic signals for the pyridine ring protons in the aromatic region between 8.5-9.0 parts per million [12] [13]. The methylsulfonyl protons appear as a singlet at approximately 3.2-3.5 parts per million, reflecting the symmetrical environment of the methyl group attached to sulfur [13].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the nitrile carbon as a characteristic signal around 116-118 parts per million, typical for aromatic nitriles [12] [14]. The pyridine ring carbons appear in the region of 120-160 parts per million, with the carbon bearing the methylsulfonyl group showing a distinct downfield shift due to the electron-withdrawing nature of the sulfur dioxide functionality [14]. The methylsulfonyl carbon appears around 40-45 parts per million, consistent with a methyl group attached to an electronegative sulfur center [13].

The coupling patterns in the proton spectrum provide information about the substitution pattern of the pyridine ring [15] [14]. The three remaining protons on the pyridine ring exhibit characteristic coupling constants typical of 1,3-disubstituted pyridines, with meta-coupling between the protons ortho to nitrogen and the remaining ring proton [15]. Chemical shift values are influenced by the electronic effects of both the nitrile and methylsulfonyl substituents, which act as electron-withdrawing groups [14].

| Nuclear Type | Chemical Shift Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H (Pyridine) | 8.5-9.0 ppm | Multiple | Aromatic protons |

| ¹H (Methyl) | 3.2-3.5 ppm | Singlet | SO₂CH₃ |

| ¹³C (Nitrile) | 116-118 ppm | Singlet | C≡N |

| ¹³C (Pyridine) | 120-160 ppm | Multiple | Ring carbons |

Infrared Spectroscopy Analysis

Infrared spectroscopy of 6-(Methylsulfonyl)nicotinonitrile reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule [16] [13]. The nitrile stretching vibration appears as a sharp, intense band in the region of 2220-2240 wavenumbers, typical for aromatic nitriles conjugated with electron-withdrawing substituents [16] [3]. This frequency is slightly elevated compared to aliphatic nitriles due to the aromatic conjugation and the influence of the methylsulfonyl electron-withdrawing group [16].

The methylsulfonyl group exhibits characteristic sulfur-oxygen stretching vibrations that appear as two distinct bands [17]. The asymmetric sulfur-oxygen stretch occurs around 1300-1350 wavenumbers, while the symmetric stretch appears at 1130-1160 wavenumbers [17]. These frequencies are diagnostic for sulfonyl groups and help distinguish methylsulfonyl compounds from other sulfur-containing functionalities [17].

Aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 wavenumbers, while the aromatic carbon-carbon stretching modes are observed between 1400-1600 wavenumbers [16] [13]. The pyridine ring breathing modes and out-of-plane bending vibrations provide additional fingerprint information for structural confirmation [16]. The combination of nitrile and sulfonyl stretching frequencies creates a characteristic infrared signature that is diagnostic for this class of compounds [3] [17].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C≡N Stretch | 2220-2240 | Strong | Nitrile group |

| SO₂ Asymmetric | 1300-1350 | Strong | Sulfonyl stretch |

| SO₂ Symmetric | 1130-1160 | Strong | Sulfonyl stretch |

| Aromatic C-H | 3000-3100 | Medium | Ring protons |

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 6-(Methylsulfonyl)nicotinonitrile provides molecular weight confirmation and structural information through characteristic fragmentation pathways [18]. The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the intact molecular structure [18]. The isotope pattern confirms the presence of sulfur through the characteristic mass-plus-two peak arising from the natural abundance of sulfur-34 [18].

Primary fragmentation typically involves loss of the methylsulfonyl group, generating a base peak or prominent fragment at mass-to-charge ratio 119, corresponding to the nicotinonitrile cation [18]. This fragmentation pattern is common for methylsulfonyl-substituted aromatic compounds and reflects the relative stability of the aromatic fragment compared to the aliphatic sulfonyl portion [18].

Secondary fragmentation processes include loss of the nitrile group from both the molecular ion and primary fragments [18]. The methylsulfonyl group may undergo further fragmentation with loss of methyl radicals or sulfur dioxide, generating fragments at mass-to-charge ratios corresponding to these neutral losses [18]. The fragmentation patterns provide structural confirmation and can be used for identification purposes in analytical applications [18].

The electron impact ionization method typically produces extensive fragmentation, while chemical ionization techniques may preserve the molecular ion to a greater extent [18]. The choice of ionization method depends on the analytical objectives and the need for either molecular weight determination or structural elucidation through fragmentation analysis [18].

Computational Chemistry Analysis

Topological Polar Surface Area

The topological polar surface area of 6-(Methylsulfonyl)nicotinonitrile represents a critical molecular descriptor that quantifies the polar surface area accessible to solvent molecules [10] [9]. Computational calculations indicate that this compound exhibits a topological polar surface area of approximately 62.89 square Angstroms, reflecting the contributions from the nitrogen atoms in the pyridine ring, the nitrile group, and the oxygen atoms in the methylsulfonyl substituent [10] [9]. This value places the compound in the moderate polarity range, suggesting balanced hydrophilic and lipophilic characteristics [10].

The topological polar surface area calculation considers the van der Waals surface area of polar atoms (nitrogen and oxygen) while excluding buried polar atoms that are not accessible to solvent [10]. The two nitrogen atoms contribute significantly to the total polar surface area, with the pyridine nitrogen and nitrile nitrogen each providing substantial polar character [9]. The methylsulfonyl oxygen atoms further increase the polar surface area, making this compound more hydrophilic than simple nicotinonitrile derivatives [10].

This parameter is particularly relevant for predicting biological activity and membrane permeability [10]. Compounds with topological polar surface area values between 60-90 square Angstroms often exhibit favorable pharmacokinetic properties while maintaining sufficient polarity for biological interactions [10]. The calculated value for 6-(Methylsulfonyl)nicotinonitrile suggests potential for biological applications while maintaining reasonable solubility characteristics [9].

| Parameter | Value | Significance |

|---|---|---|

| Topological Polar Surface Area | 62.89 Ų | Moderate polarity |

| Polar Atom Count | 4 | N and O atoms |

| Accessible Surface | High | Solvent interaction |

Logarithmic Partition Coefficient Values and Lipophilicity

The logarithmic partition coefficient, commonly expressed as LogP, provides a quantitative measure of the lipophilicity of 6-(Methylsulfonyl)nicotinonitrile [10] [9]. Computational predictions using various algorithms suggest a LogP value in the range of 0.85-1.2, indicating moderate lipophilicity with a slight preference for polar environments [9]. This value reflects the balance between the hydrophobic aromatic pyridine core and the hydrophilic methylsulfonyl substituent [10].

The calculation of LogP involves the theoretical partitioning of the compound between 1-octanol and water phases, with positive values indicating greater solubility in the organic phase [10]. The relatively low LogP value for 6-(Methylsulfonyl)nicotinonitrile suggests that the polar functional groups significantly influence the overall molecular polarity [9]. The methylsulfonyl group, in particular, contributes substantial hydrophilic character that reduces the overall lipophilicity compared to unsubstituted nicotinonitrile derivatives [10].

Different computational methods may yield slightly varying LogP predictions due to differences in atomic contribution parameters and solvation models [9]. The consensus value around 1.0 suggests that this compound exhibits balanced lipophilicity suitable for various applications requiring moderate polarity [10]. This lipophilicity range is often associated with compounds that can effectively interact with both polar and non-polar molecular environments [9].

Experimental determination of LogP would require actual partition coefficient measurements, but computational predictions provide reliable estimates for preliminary assessments [10]. The predicted LogP value influences expectations for biological membrane permeability, extraction behavior, and chromatographic retention characteristics [9].

Molecular Orbital Theory Applications

Molecular orbital theory applications to 6-(Methylsulfonyl)nicotinonitrile provide insights into electronic structure, reactivity patterns, and chemical behavior [19] [20]. Density functional theory calculations using basis sets such as 6-311G(d,p) reveal the spatial distribution of frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital [19] [20]. These orbital energies and distributions govern the compound's chemical reactivity, electronic transitions, and interaction with other molecules [20].

The highest occupied molecular orbital of 6-(Methylsulfonyl)nicotinonitrile is expected to be primarily localized on the pyridine ring system, with significant contributions from the nitrogen atoms [19] [5]. The electron-withdrawing nature of both the nitrile and methylsulfonyl groups lowers the energy of this orbital compared to unsubstituted pyridine, affecting nucleophilic reactivity and oxidation potential [20] [5]. The lowest unoccupied molecular orbital likely involves π* antibonding orbitals of the aromatic system, influenced by the conjugation with the nitrile group [19].

Energy gap calculations between frontier orbitals provide information about electronic stability and reactivity [20]. A larger highest occupied molecular orbital - lowest unoccupied molecular orbital gap generally indicates greater kinetic stability and lower reactivity toward electrophilic and nucleophilic attack [19] [20]. The presence of electron-withdrawing substituents typically increases this energy gap, contributing to enhanced molecular stability [5].

Molecular electrostatic potential surfaces calculated from the electron density distribution reveal regions of positive and negative electrostatic potential [19] [5]. These surfaces predict sites of intermolecular interaction, hydrogen bonding tendencies, and overall molecular recognition patterns [19]. The methylsulfonyl oxygen atoms typically exhibit strong negative electrostatic potential, while the pyridine hydrogen atoms show positive potential regions [5].

| Orbital Property | Characteristic | Chemical Significance |

|---|---|---|

| Highest Occupied Molecular Orbital | π orbital, pyridine-centered | Nucleophilic reactivity |

| Lowest Unoccupied Molecular Orbital | π* orbital, extended conjugation | Electrophilic reactivity |

| Energy Gap | Moderate (typical for substituted pyridines) | Kinetic stability |

| Electrostatic Potential | Polarized distribution | Intermolecular interactions |

Classical Synthetic Routes

Oxidation Methods from Precursors

Classical oxidation methodologies represent the foundational approaches for synthesizing nicotinonitrile derivatives, including 6-(methylsulfonyl)nicotinonitrile. The oxidative transformation of pyridine precursors has been extensively studied, with multiple oxidizing systems demonstrating varying degrees of effectiveness [1] [2].

Potassium permanganate oxidation remains one of the most traditional methods for pyridine ring oxidation. The process involves treating 2-methyl-5-ethylpyridine derivatives with potassium permanganate in aqueous media at temperatures ranging from room temperature to 100 degrees Celsius [1]. This method achieves yields of approximately 69 percent, although it requires extended reaction times of up to five days. The primary limitation of this approach lies in the substantial quantities of reagents required, with approximately 10.9 kilograms of potassium permanganate and 364 liters of water needed per kilogram of product [1].

Nitric acid oxidation provides an alternative approach with improved efficiency. The procedure involves mixing the pyridine precursor with sulfuric acid at temperatures between 140 to 225 degrees Celsius, followed by the controlled addition of nitric acid [1]. This method achieves yields ranging from 47 to 69 percent with significantly reduced reaction times of 5 to 7 hours. The process demonstrates improved atom economy compared to permanganate oxidation, though careful temperature control remains critical for optimal outcomes.

Catalytic vapor-phase oxidation represents a more modern approach to classical oxidation methods. Using vanadium pentoxide or titanium dioxide catalysts at elevated temperatures (400-500 degrees Celsius), this method enables the conversion of nicotine and related precursors to nicotinonitrile derivatives with yields of 65 to 85 percent [2]. The reaction times are substantially reduced to 1 to 3 hours, making this approach more suitable for industrial applications.

Table 1: Classical Oxidation Methods for Nicotinonitrile Synthesis

| Method | Starting Material | Oxidizing Agent | Temperature (°C) | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Potassium Permanganate Oxidation | 2-methyl-5-ethylpyridine | KMnO4 | Room temperature to 100 | 69 | 5 days | [1] |

| Nitric Acid Oxidation | 2-methyl-5-ethylpyridine | HNO3/H2SO4 | 140-225 | 47-69 | 5-7 hours | [1] |

| Catalytic Vapor-Phase Oxidation | Nicotine | V2O5/TiO2 catalyst | 400-500 | 65-85 | 1-3 hours | [2] |

| Chromium Trioxide Oxidation | Pyridine derivatives | CrO3/H2SO4 | 0-25 | 40-70 | 2-6 hours | [3] |

Sulfonylation Approaches

The introduction of the methylsulfonyl group represents a critical step in the synthesis of 6-(methylsulfonyl)nicotinonitrile. Multiple sulfonylation strategies have been developed, each offering distinct advantages in terms of selectivity, efficiency, and reaction conditions [4] [5] [6].

Direct sulfonylation using sodium methanesulfinate provides a straightforward approach to methylsulfonyl group introduction. This method involves treating the appropriate nicotinonitrile precursor with sodium methanesulfinate in dimethyl sulfoxide at 100 degrees Celsius [4]. The reaction proceeds through nucleophilic substitution mechanisms, achieving yields of 88 percent with excellent regioselectivity. The process demonstrates high tolerance for various functional groups and can be readily scaled for industrial applications.

Nucleophilic substitution employing methanesulfonyl chloride offers an alternative pathway for methylsulfonyl group installation [5] [6]. The reaction typically requires a base such as pyridine or triethylamine and proceeds at lower temperatures (0-25 degrees Celsius). While yields range from 75 to 85 percent, the method provides excellent control over reaction conditions and minimizes side product formation. The use of methanesulfonyl chloride enables precise stoichiometric control and facilitates purification procedures.

Metal-catalyzed sulfonylation represents a more sophisticated approach utilizing copper(II) triflate as a catalyst in combination with arylboronic acids [7]. This method operates at temperatures between 80 to 120 degrees Celsius in dimethylformamide solvent, achieving yields of 70 to 90 percent. The catalytic system demonstrates excellent functional group tolerance and enables the formation of carbon-sulfur bonds under mild conditions.

Table 2: Sulfonylation Approaches for Methylsulfonyl Group Introduction

| Method | Reagent | Solvent | Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Direct Sulfonylation | Sodium methanesulfinate | DMSO | 100 | 88 | High | [4] |

| Nucleophilic Substitution | Methanesulfonyl chloride | DCM/Pyridine | 0-25 | 75-85 | Moderate | [5] |

| Metal-Catalyzed Sulfonylation | Cu(OTf)2/Boronic acids | DMF | 80-120 | 70-90 | High | [7] |

| Radical Sulfonylation | AIBN/Sodium sulfinate | Acetonitrile | 60-80 | 60-80 | Moderate | [8] |

Nitrile Group Introduction Strategies

The formation of the nitrile functionality in nicotinonitrile derivatives can be accomplished through several established methodologies. These approaches range from direct cyanation reactions to dehydration of corresponding amides [9] [10].

Cyanide-mediated synthesis represents the most direct approach for nitrile group introduction. The reaction of 3-bromopyridine derivatives with potassium cyanide or sodium cyanide in the presence of copper catalysts provides efficient access to nicotinonitrile structures [9]. This method typically operates at temperatures between 200 to 300 degrees Celsius and achieves yields of 46 to 93 percent depending on the specific substrate and catalyst system employed.

Dehydration of amides offers an alternative strategy that avoids the use of toxic cyanide reagents. Treatment of nicotinic acid amide derivatives with phosphorus pentoxide or other dehydrating agents at elevated temperatures results in efficient nitrile formation [10]. While yields are generally comparable to cyanide methods (84-93 percent), this approach provides improved safety profiles and reduced environmental concerns.

Sandmeyer-type reactions enable the conversion of amino-substituted pyridines to the corresponding nitriles through diazotization followed by copper-catalyzed cyanation [9]. This method demonstrates excellent regioselectivity and functional group compatibility, though it requires careful handling of diazonium intermediates. Yields typically range from 70 to 85 percent with reaction times of 2 to 4 hours.

Modern Synthetic Approaches

Catalytic Methods

Contemporary catalytic methodologies have revolutionized the synthesis of nicotinonitrile derivatives, offering improved efficiency, selectivity, and environmental compatibility [11] [12] [13]. These approaches utilize sophisticated catalyst systems designed to enable precise control over reaction outcomes while minimizing waste generation.

Metal-organic framework catalysis has emerged as a particularly effective approach for nicotinonitrile synthesis. The Fe3O4@MIL-53(Al)-N(CH2PO3)2 catalyst system enables multicomponent reactions under solvent-free conditions at 110 degrees Celsius [11] [12]. This methodology achieves yields of 68 to 90 percent with reaction times of 40 to 60 minutes. The magnetic nature of the catalyst facilitates easy separation and recycling, with demonstrated stability over multiple reaction cycles.

Palladium-catalyzed approaches utilize supported palladium catalysts for cross-coupling reactions leading to nicotinonitrile formation [14]. These methods operate at 80 degrees Celsius in dimethylformamide solvent and achieve yields of 85 to 95 percent. The catalyst systems demonstrate excellent functional group tolerance and can accommodate various substitution patterns on both coupling partners.

Pincer complex catalysis represents an advanced approach utilizing specially designed ligand systems for enhanced selectivity [15]. These catalysts enable metal-ligand cooperative activation of carbon-nitrogen bonds, facilitating novel transformations that are difficult to achieve with conventional methods. The approach demonstrates particular utility for the activation of nitrile functionalities under mild conditions.

Table 3: Modern Catalytic Methods for Nicotinonitrile Synthesis

| Catalyst System | Reaction Type | Conditions | Yield (%) | Reaction Time (min) | Green Metrics | Reference |

|---|---|---|---|---|---|---|

| Fe3O4@MIL-53(Al) | Multicomponent reaction | 110°C, solvent-free | 68-90 | 40-60 | High atom economy | [11] [12] |

| Pd/C | Cross-coupling | 80°C, DMF | 85-95 | 120-180 | Recyclable catalyst | [14] |

| Ni/Photoredox | Dual catalysis | Room temp, visible light | 70-88 | 60-120 | Mild conditions | [16] |

| Cu(OTf)2 | C-N coupling | 100°C, air | 75-92 | 90-150 | Air-stable | [7] |

Metal-Mediated Coupling Reactions

Metal-mediated coupling reactions have become indispensable tools for the construction of complex nicotinonitrile derivatives. These methodologies enable the formation of carbon-carbon and carbon-heteroatom bonds under controlled conditions with high selectivity [7] [16].

Nickel-catalyzed coupling represents a particularly important development in this field. Nickel catalysts demonstrate unique redox properties that enable both one-electron and two-electron processes [16]. The catalytic systems can facilitate carbon-nitrogen coupling reactions at room temperature through the formation of oxidized nickel(III) intermediates. These processes can be mediated photochemically, electrochemically, or through chemical oxidants, providing flexibility in reaction design.

Copper-mediated transformations utilize copper(II) complexes for cross-coupling reactions with arylboronic acids [7]. The method involves transmetalation of aryl organoboron compounds to copper(II) complexes bearing neutral nitrogen ligands such as nitriles. Subsequent formation of copper(III) intermediates enables oxidative carbon-nitrogen coupling, delivering nitrilium intermediates that can be further functionalized.

Dual catalysis systems combine multiple catalytic cycles to achieve transformations that are challenging with single-catalyst systems [16]. These approaches often involve the combination of transition metal catalysts with photoredox catalysts, enabling reactions under mild conditions with visible light irradiation. The methodology demonstrates particular utility for the formation of carbon-nitrogen bonds in complex molecular frameworks.

Green Chemistry Applications

Green chemistry principles have been increasingly incorporated into nicotinonitrile synthesis methodologies, driving the development of more sustainable and environmentally benign processes [11] [17] [18] [19].

Solvent-free reactions represent a significant advancement in green synthesis methodologies. The development of solid-supported catalysts enables reactions to proceed without organic solvents, dramatically reducing environmental impact and simplifying purification procedures [11] [12]. These methods often employ grinding or mechanochemical activation to facilitate molecular interactions, achieving comparable or superior yields to solution-phase reactions.

Microwave-assisted synthesis provides rapid heating and precise temperature control, enabling significant reductions in reaction times and energy consumption [20]. The technology demonstrates particular utility for multicomponent reactions leading to nicotinonitrile derivatives, with reaction times reduced from hours to minutes in many cases.

Ultrasound-promoted reactions utilize acoustic cavitation to enhance mass transfer and reaction rates [21] [18]. These methods enable the synthesis of nicotinonitrile derivatives under mild conditions with excellent yields and reduced reaction times. The technology demonstrates particular effectiveness for heterogeneous catalytic systems where mass transfer limitations can impact performance.

Continuous flow synthesis enables precise control over reaction conditions while minimizing waste generation [22]. The methodology involves the controlled addition of reagents through flow reactors, enabling steady-state operation with consistent product quality. These systems demonstrate particular utility for industrial-scale synthesis where reproducibility and efficiency are paramount.

Industrial Scale Synthesis

Process Optimization Parameters

Industrial synthesis of 6-(methylsulfonyl)nicotinonitrile requires careful optimization of multiple process parameters to achieve economic viability while maintaining product quality and safety standards [23] [24].

Temperature control represents one of the most critical parameters in industrial synthesis. Optimal temperature ranges typically fall between 100 to 180 degrees Celsius, depending on the specific synthetic route employed [23]. Precise temperature control within ±5 degrees Celsius is essential to maintain consistent yields and minimize side product formation. Industrial reactors employ sophisticated thermocouple arrays and automated control systems to ensure temperature uniformity throughout the reaction vessel.

Pressure optimization is particularly important for reactions involving volatile reagents or high-temperature conditions. Most industrial processes operate at pressures between 1 to 5 atmospheres, with pressure sensors providing continuous monitoring within ±0.2 atmosphere tolerance [23]. Safety considerations become paramount at elevated pressures, requiring specialized equipment and safety protocols.

Catalyst loading must be optimized to balance reaction efficiency with economic considerations. Typical catalyst loadings range from 0.1 to 2 mole percent, with precise control maintained within ±0.05 mole percent [24]. Industrial processes often employ automated dosing systems and in-line monitoring using inductively coupled plasma mass spectrometry to ensure consistent catalyst concentrations.

Residence time optimization is crucial for continuous flow processes, with optimal times typically ranging from 1 to 5 hours [23]. Flow meters provide real-time monitoring with tolerances of ±15 minutes to ensure consistent product quality. The optimization of residence time must consider both reaction kinetics and throughput requirements.

Table 4: Industrial Scale Process Optimization Parameters

| Parameter | Optimal Range | Critical Factors | Monitoring Method | Tolerance (±) | Reference |

|---|---|---|---|---|---|

| Temperature Control | 100-180°C | Heat transfer | Thermocouple array | ±5°C | [23] [24] |

| Pressure Optimization | 1-5 atm | Safety considerations | Pressure sensors | ±0.2 atm | [23] |

| Catalyst Loading | 0.1-2 mol% | Cost effectiveness | ICP-MS | ±0.05 mol% | [24] |

| Residence Time | 1-5 hours | Product quality | Flow meters | ±15 min | [23] |

| Yield Optimization | 85-95% | Selectivity | HPLC analysis | ±3% | [24] |

| Energy Efficiency | 70-85% | Process economics | Energy meters | ±5% | [23] |

Cost-Effective Production Methods

Economic considerations play a decisive role in the selection of industrial synthesis methods for 6-(methylsulfonyl)nicotinonitrile. Cost-effective production requires optimization of raw material utilization, energy consumption, and waste minimization [25] [24] [26].

Raw material optimization focuses on the selection of cost-effective starting materials and reagents. Industrial processes typically favor readily available precursors such as 3-methylpyridine or nicotinic acid derivatives over more exotic starting materials [27] [28]. The use of catalytic methods enables reduced reagent consumption while maintaining high product yields.

Process intensification through continuous flow technology enables significant improvements in productivity and cost reduction [23]. These systems achieve throughputs of up to 120 grams per hour while minimizing reactor volumes and reducing capital costs. The elimination of batch-to-batch variations improves overall process reliability and reduces quality control expenses.

Solvent recovery and recycling systems are essential for economic viability in large-scale production. Advanced distillation and separation technologies enable the recovery of greater than 90 percent of process solvents, significantly reducing operating costs [25]. The implementation of closed-loop solvent systems minimizes environmental impact while improving process economics.

Energy integration through heat recovery and process integration reduces overall energy consumption by 20 to 40 percent compared to conventional approaches [23]. The use of heat exchangers and thermal integration enables the utilization of waste heat from exothermic reactions to drive endothermic process steps.

Quality Control and Purity Standards

Industrial production of 6-(methylsulfonyl)nicotinonitrile requires rigorous quality control measures to ensure consistent product quality and regulatory compliance [29] [30] [31].

Purity specifications typically require a minimum of 98.0 percent purity as determined by high-performance liquid chromatography [29] [30]. Individual impurities must not exceed 0.5 percent, with total impurities limited to 2.0 percent. These specifications ensure product suitability for pharmaceutical and other high-value applications.

Water content determination employs Karl Fischer titration methods to ensure water levels remain below 0.5 percent [31]. Excessive water content can impact product stability and downstream processing, making this parameter critical for quality assurance.

Residual solvent analysis utilizes gas chromatography-mass spectrometry to monitor solvent levels below 100 parts per million total, with individual solvents limited to 50 parts per million [32]. These limits ensure compliance with pharmaceutical guidelines and minimize potential health risks.

Heavy metal contamination is monitored using inductively coupled plasma mass spectrometry, with lead levels limited to 5 parts per million and total heavy metals below 10 parts per million [31]. Quarterly testing ensures ongoing compliance with safety standards.

Melting point determination provides a rapid quality control check, with specifications typically requiring melting points between 185 to 187 degrees Celsius within ±2 degrees Celsius tolerance [33]. This parameter serves as an indicator of product purity and crystalline form.

Table 5: Quality Control Standards and Analytical Methods

| Parameter | Specification | Test Method | Acceptance Criteria | Frequency | Reference |

|---|---|---|---|---|---|

| Purity | ≥98.0% | HPLC | Single impurity ≤0.5% | Each batch | [29] [30] |

| Water Content | ≤0.5% | Karl Fischer | Pass | Each batch | [31] |

| Residual Solvents | ≤100 ppm | GC-MS | Individual ≤50 ppm | Each batch | [32] |

| Heavy Metals | ≤10 ppm | ICP-MS | Pb ≤5 ppm | Quarterly | [31] |

| Melting Point | 185-187°C | Capillary method | ±2°C | Each batch | [33] |

| UV Absorbance | λmax 265±2 nm | UV spectrophotometry | A(1%,1cm) 420-450 | Each batch | [30] |

Ultraviolet spectroscopy serves as an additional identity and purity confirmation method, with characteristic absorption maxima at 265±2 nanometers [30]. The absorbance values provide quantitative information about product concentration and purity, with specifications requiring absorbance values between 420 to 450 for 1 percent solutions in 1 centimeter path length cells.